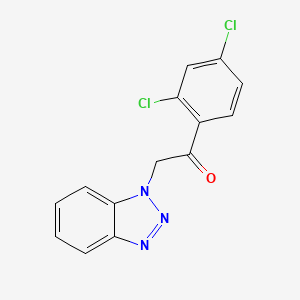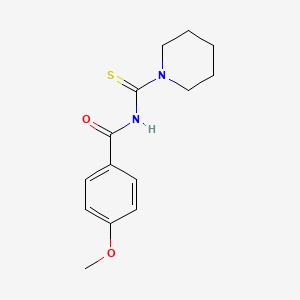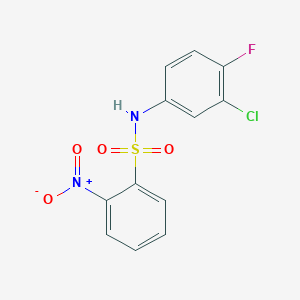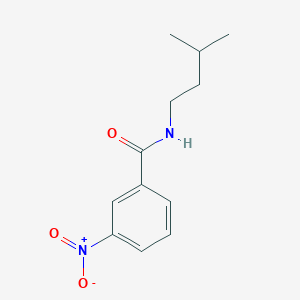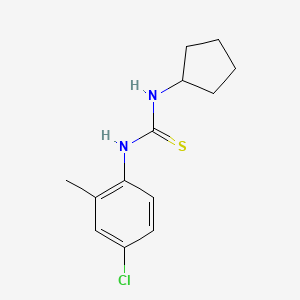
N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea (CMCT) is a chemical compound that has been extensively studied for its various applications in scientific research. CMCT is a thiourea derivative that has been synthesized and used as a pharmacological tool to study the role of certain proteins and enzymes in various biological processes.
作用機序
The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea involves the binding of the compound to the active site of the target enzyme. This binding results in the inhibition of the enzymatic activity of the target protein. The exact mechanism of inhibition of PKC and tyrosine phosphatase by N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to have various biochemical and physiological effects. Inhibition of PKC activity by N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Inhibition of tyrosine phosphatase activity by N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to affect various signaling pathways in cells, which can lead to changes in cell behavior and function.
実験室実験の利点と制限
One of the advantages of using N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea in lab experiments is its specificity towards certain target enzymes. This specificity allows for the selective inhibition of the target enzyme without affecting other cellular processes. However, one limitation of using N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea in lab experiments is its potential toxicity towards cells. N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to induce cell death in various cell lines, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea in scientific research. One direction is the investigation of its potential use as an anti-cancer agent. N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to have anti-proliferative and anti-tumor effects in various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another direction is the investigation of its potential use in the treatment of autoimmune diseases. Inhibition of tyrosine phosphatase activity by N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to affect various signaling pathways in cells, which can lead to changes in immune cell behavior and function. Further studies are needed to determine the potential of N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea as a therapeutic agent for autoimmune diseases.
合成法
The synthesis of N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea involves the reaction of 4-chloro-2-methylphenyl isothiocyanate with cyclopentylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is isolated by filtration and recrystallization. The purity of the product is confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been used as a pharmacological tool in various scientific research studies. It has been found to inhibit the activity of certain enzymes such as protein kinase C (PKC) and tyrosine phosphatase. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to have anti-proliferative and anti-tumor effects in various cancer cell lines. N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has also been shown to inhibit the activity of tyrosine phosphatase, which is involved in the regulation of various signaling pathways in cells.
特性
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-cyclopentylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2S/c1-9-8-10(14)6-7-12(9)16-13(17)15-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPNGZHKBUWPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200541 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethyl-1-[(4-phenyl-1-piperazinyl)acetyl]-1H-indole](/img/structure/B5870315.png)
![methyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5870323.png)
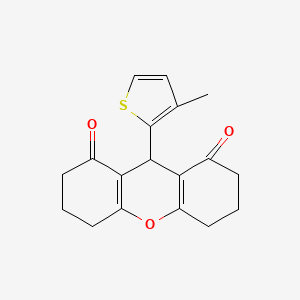
![N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B5870338.png)
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5870346.png)
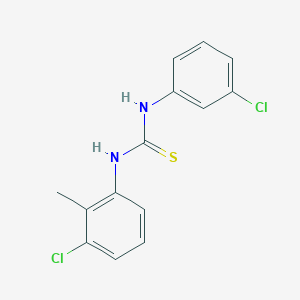
![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
![3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5870372.png)
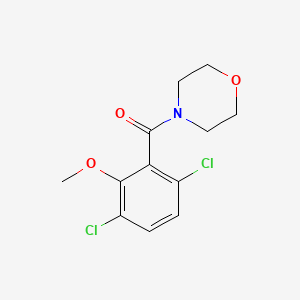
![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5870385.png)
